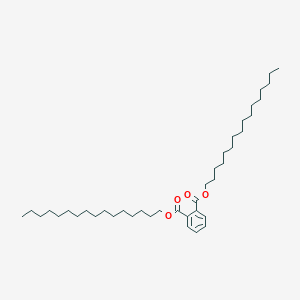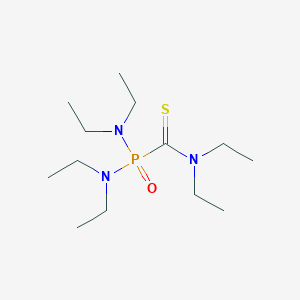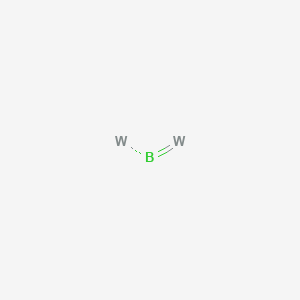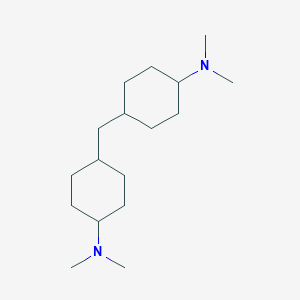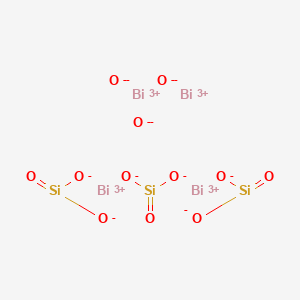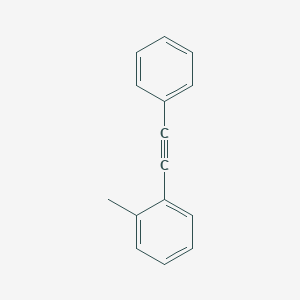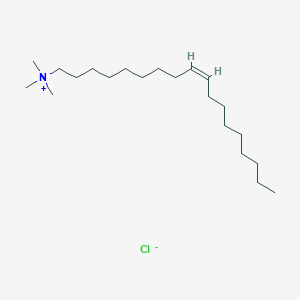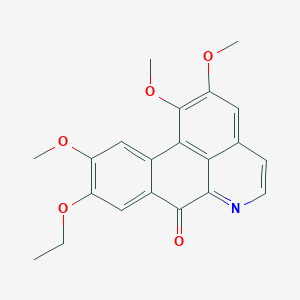
Atheroline, O-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atheroline, O-ethyl-, also known as 5-ethyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Atheroline is a synthetic compound that has been shown to possess anti-inflammatory and anti-atherosclerotic properties.
作用机制
The exact mechanism of action of Atheroline is not fully understood. However, it has been proposed that Atheroline exerts its anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Atheroline has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and chemokines.
生化和生理效应
Atheroline has been shown to have significant biochemical and physiological effects. In vitro studies have shown that Atheroline inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, Atheroline has been shown to reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In vivo studies have shown that Atheroline reduces the size of atherosclerotic plaques and inhibits the progression of atherosclerosis.
实验室实验的优点和局限性
One of the major advantages of Atheroline is its specificity towards the NF-κB signaling pathway. Atheroline has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes Atheroline an attractive candidate for the development of anti-inflammatory and anti-atherosclerotic drugs. However, one of the limitations of Atheroline is its low solubility in water, which can make it difficult to use in in vivo studies.
未来方向
Several future directions can be explored in the research of Atheroline. One possible direction is the development of more efficient synthesis methods that can improve the yield and purity of Atheroline. Another direction is the investigation of the potential therapeutic applications of Atheroline in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of Atheroline derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, Atheroline, O-ethyl-, is a synthetic compound that has shown promising anti-inflammatory and anti-atherosclerotic properties. Its specificity towards the NF-κB signaling pathway makes it an attractive candidate for the development of novel anti-inflammatory and anti-atherosclerotic drugs. Further research is needed to explore its potential therapeutic applications and to develop more efficient synthesis methods and derivatives.
合成方法
The synthesis of Atheroline involves a multi-step process starting with the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to give the corresponding oxime. The oxime is then reduced with sodium borohydride to yield Atheroline.
科学研究应用
Atheroline has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis, a chronic inflammatory disease that affects the arterial walls. Atherosclerosis is a major risk factor for cardiovascular diseases such as heart attack and stroke. Atheroline has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of atherosclerosis. Additionally, Atheroline has been shown to reduce the accumulation of macrophages and foam cells, which are key players in the development of atherosclerotic plaques.
属性
CAS 编号 |
11036-98-9 |
|---|---|
产品名称 |
Atheroline, O-ethyl- |
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
5-ethoxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-10-13-12(9-14(15)24-2)18-17-11(6-7-22-19(17)20(13)23)8-16(25-3)21(18)26-4/h6-10H,5H2,1-4H3 |
InChI 键 |
SUVIIYLNGLFASD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
规范 SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



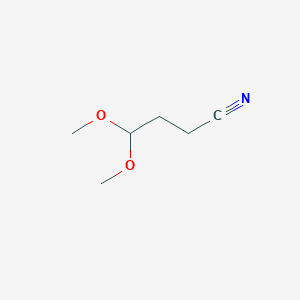
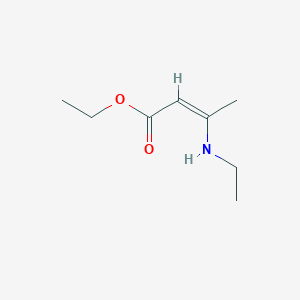
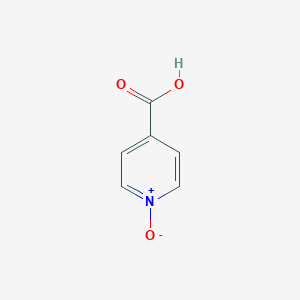
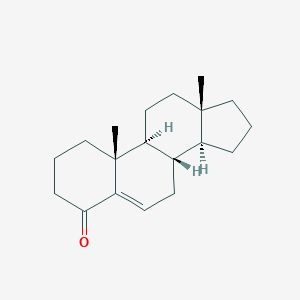

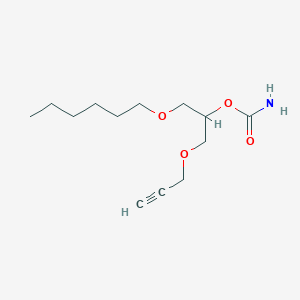
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
